molecular formula C10H9N3O3 B1661739 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)- CAS No. 944897-52-3

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

Cat. No. B1661739
M. Wt: 219.20
InChI Key: MWJPEPMXELTOIK-UHFFFAOYSA-N
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Description

“1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-” is a derivative of 1H-1,2,4-Triazole . The 1,2,4-Triazole is a widely known privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor .


Synthesis Analysis

The synthesis of 1H-1,2,4-Triazole derivatives involves several methods. One of the main methods for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . Another method involves a copper-catalyzed reaction under an atmosphere of air which provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole derivatives can be analyzed using various techniques. For instance, the crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-Triazole derivatives are diverse. For example, an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles .

Safety And Hazards

The safety and hazards associated with 1H-1,2,4-Triazole derivatives can vary. For instance, 1,2,4-Triazole-3-carboxylic acid has been classified as an eye irritant and skin irritant .

properties

IUPAC Name

3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-7-5-3-2-4-6(7)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJPEPMXELTOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204398
Record name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-methoxyphenyl)-

CAS RN

944897-52-3
Record name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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